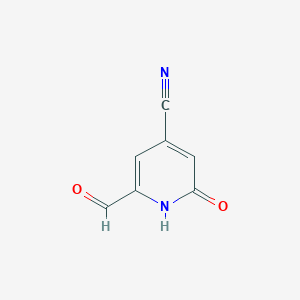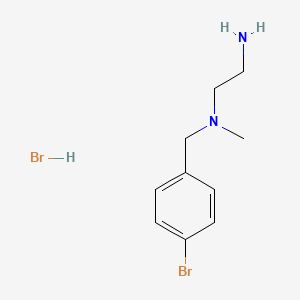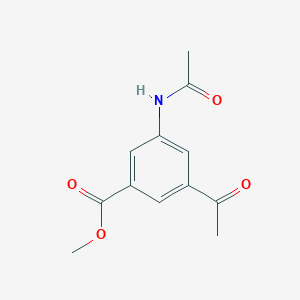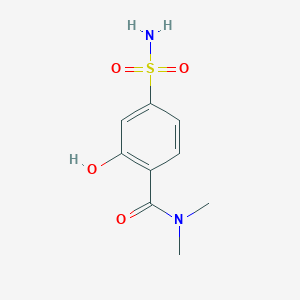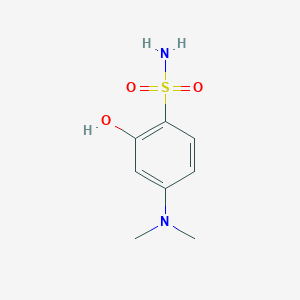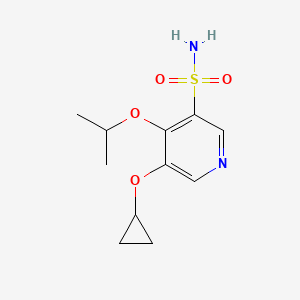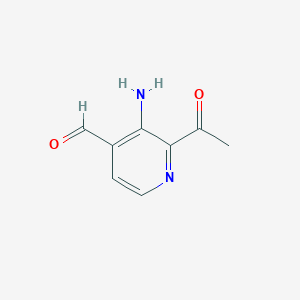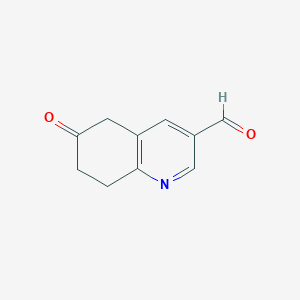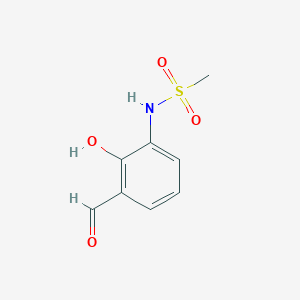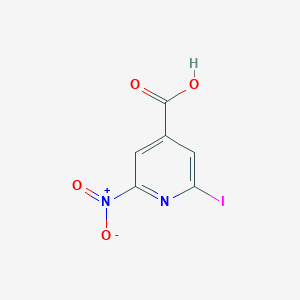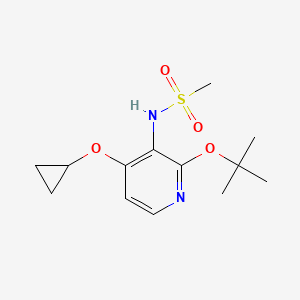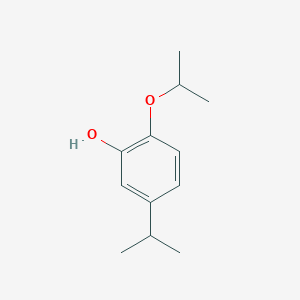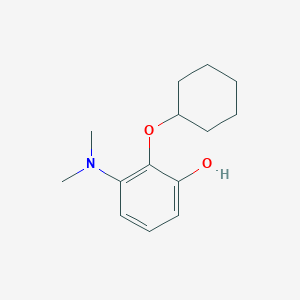
2-(Cyclohexyloxy)-3-(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexyloxy)-3-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-nitrophenol with cyclohexanol in the presence of an acid catalyst to form 2-(Cyclohexyloxy)-3-nitrophenol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield 2-(Cyclohexyloxy)-3-aminophenol. Finally, the amino group is methylated using formaldehyde and formic acid to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexyloxy)-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Cyclohexyloxy)-3-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexyloxy)-3-(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenol group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohexyloxy)-4-(dimethylamino)phenol
- 2-(Cyclohexyloxy)-3-(diethylamino)phenol
- 2-(Cyclohexyloxy)-3-(methylamino)phenol
Uniqueness
2-(Cyclohexyloxy)-3-(dimethylamino)phenol is unique due to the specific positioning of the cyclohexyloxy and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-cyclohexyloxy-3-(dimethylamino)phenol |
InChI |
InChI=1S/C14H21NO2/c1-15(2)12-9-6-10-13(16)14(12)17-11-7-4-3-5-8-11/h6,9-11,16H,3-5,7-8H2,1-2H3 |
Clave InChI |
IMDSLMMFNBBCLD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



